

Application Notes and Protocols for Aplaviroc Administration in Humanized Mouse Models

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Compound of Interest

Compound Name: *Aplaviroc*

Cat. No.: *B1665140*

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These application notes provide a detailed overview and protocols for the administration of **Aplaviroc** (also known as AK602, ONO-4128, or GSK-873140), a CCR5 antagonist, in humanized mouse models for the study of HIV-1 infection. The information is primarily derived from the key study by Nakata et al. (2005) published in the Journal of Virology, which represents one of the most detailed investigations of **Aplaviroc** in such a preclinical model. It is important to note that the clinical development of **Aplaviroc** was discontinued in 2005 due to concerns of liver toxicity. Therefore, the application of this compound is restricted to research purposes.

Application Notes

Aplaviroc is a non-peptide, small-molecule antagonist of the C-C chemokine receptor 5 (CCR5), which is a primary co-receptor for the entry of R5-tropic HIV-1 into host cells. By binding to CCR5, **Aplaviroc** allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the co-receptor, thereby preventing viral fusion and entry.

Humanized mouse models, particularly those reconstituted with human immune cells, serve as invaluable in vivo platforms for evaluating the efficacy of anti-HIV-1 therapeutics. The use of NOD/SCID-based mice, such as the NOD/Shi-scid/yc(null) (NOG) mouse, engrafted with human peripheral blood mononuclear cells (hu-PBMC-NOG), allows for the systemic infection with HIV-1 and the subsequent assessment of antiviral agents.

The study by Nakata et al. demonstrated that **Aplaviroc** potently suppresses the replication of R5-tropic HIV-1 in hu-PBMC-NOG mice, leading to a significant reduction in plasma viral load and preservation of human CD4+ T cells.[1][2] This model is characterized by the hyperactivation of transplanted human PBMCs, which leads to high levels of CCR5 expression and robust viral replication, making it a stringent model for testing the efficacy of entry inhibitors like **Aplaviroc**. [1][2]

Experimental Protocols

The following protocols are based on the methodologies described by Nakata et al. (2005).

Generation of hu-PBMC-NOG Mice

- Mouse Strain: NOD/Shi-scid/yc(null) (NOG) mice. These mice lack mature T, B, and NK cells and are deficient in cytokine signaling, making them highly receptive to human cell engraftment.
- Human Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, HIV-1-seronegative donors using standard Ficoll-Paque density gradient centrifugation.
- Engraftment:
 - NOG mice (typically 6-8 weeks old) are sublethally irradiated (e.g., 2.5 Gy).
 - Within 24 hours of irradiation, each mouse is intraperitoneally injected with approximately 10×10^6 human PBMCs in a sterile phosphate-buffered saline (PBS) solution.
 - Engraftment of human cells can be confirmed by flow cytometric analysis of peripheral blood for the presence of human CD45+ cells, typically 2-3 weeks post-transplantation.

HIV-1 Infection of hu-PBMC-NOG Mice

- HIV-1 Strain: An R5-tropic HIV-1 strain, such as HIV-1JR-FL, is used for infection.
- Infection Protocol:
 - Approximately 2-3 weeks after PBMC engraftment, mice are infected with HIV-1.

- Each mouse is intraperitoneally inoculated with a standardized dose of the virus (e.g., 1×10^4 50% tissue culture infectious doses [TCID₅₀]).

Aplaviroc Administration

- Drug Formulation: **Aplaviroc** is dissolved in a suitable vehicle, such as sterile saline.
- Administration Protocol:
 - Treatment with **Aplaviroc** is initiated one day after HIV-1 inoculation.
 - **Aplaviroc** is administered subcutaneously once daily.
 - The dosage used in the Nakata et al. study was 10 mg/kg of body weight per day.
 - A control group of mice should be treated with the vehicle (saline) only.
 - The treatment is continued for the duration of the experiment (e.g., 16 days).

Monitoring of Treatment Efficacy

- Plasma Viral Load: Blood samples are collected periodically (e.g., weekly) from the tail vein. Plasma is separated, and the HIV-1 RNA copy number is quantified using a real-time PCR assay.
- p24 Antigen Levels: Serum levels of HIV-1 p24 antigen can be measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
- Human CD4+ and CD8+ T Cell Counts: The absolute numbers and percentages of human CD4+ and CD8+ T cells in peripheral blood are determined by flow cytometry using fluorescently labeled monoclonal antibodies against human CD4, CD8, and CD45.
- Proviral DNA: At the end of the experiment, tissues such as the spleen can be harvested, and the amount of HIV-1 proviral DNA can be quantified by PCR.

Data Presentation

The following tables summarize the quantitative data from the study by Nakata et al. (2005), demonstrating the in vivo efficacy of **Aplaviroc** in hu-PBMC-NOG mice.

Table 1: Effect of **Aplaviroc** on Plasma HIV-1 RNA Levels in hu-PBMC-NOG Mice at Day 16 Post-Infection

Treatment Group	Number of Mice (n)	Mean Plasma HIV-1 RNA (copies/mL)
Saline (Control)	7	$\sim 1.0 \times 10^6$
Aplaviroc (10 mg/kg/day)	8	1.27×10^3

Table 2: Effect of **Aplaviroc** on Serum HIV-1 p24 Antigen Levels in hu-PBMC-NOG Mice at Day 16 Post-Infection

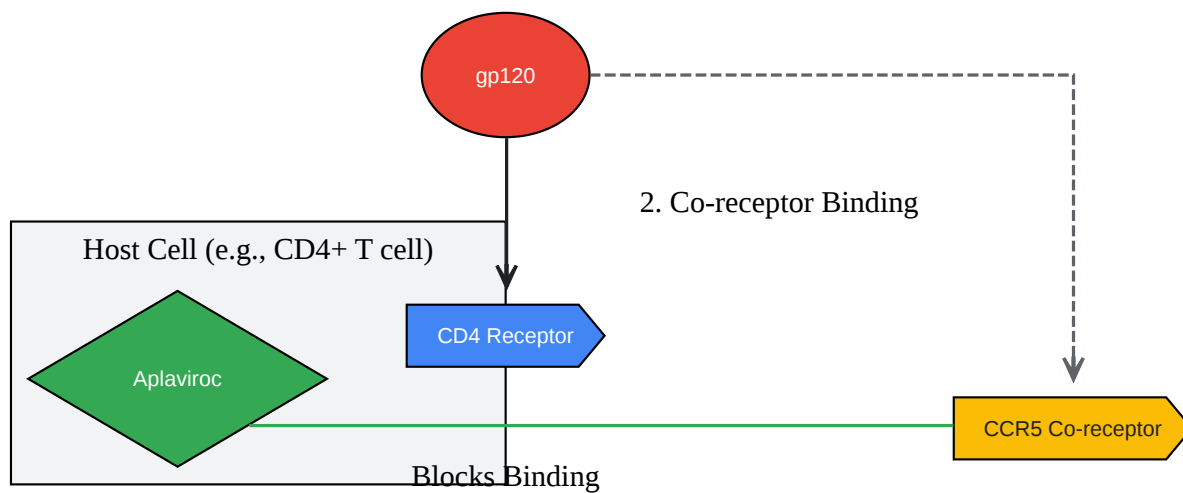
Treatment Group	Number of Mice (n)	Mean Serum p24 Antigen (pg/mL)
Saline (Control)	7	1.1×10^5
Aplaviroc (10 mg/kg/day)	8	Significantly suppressed

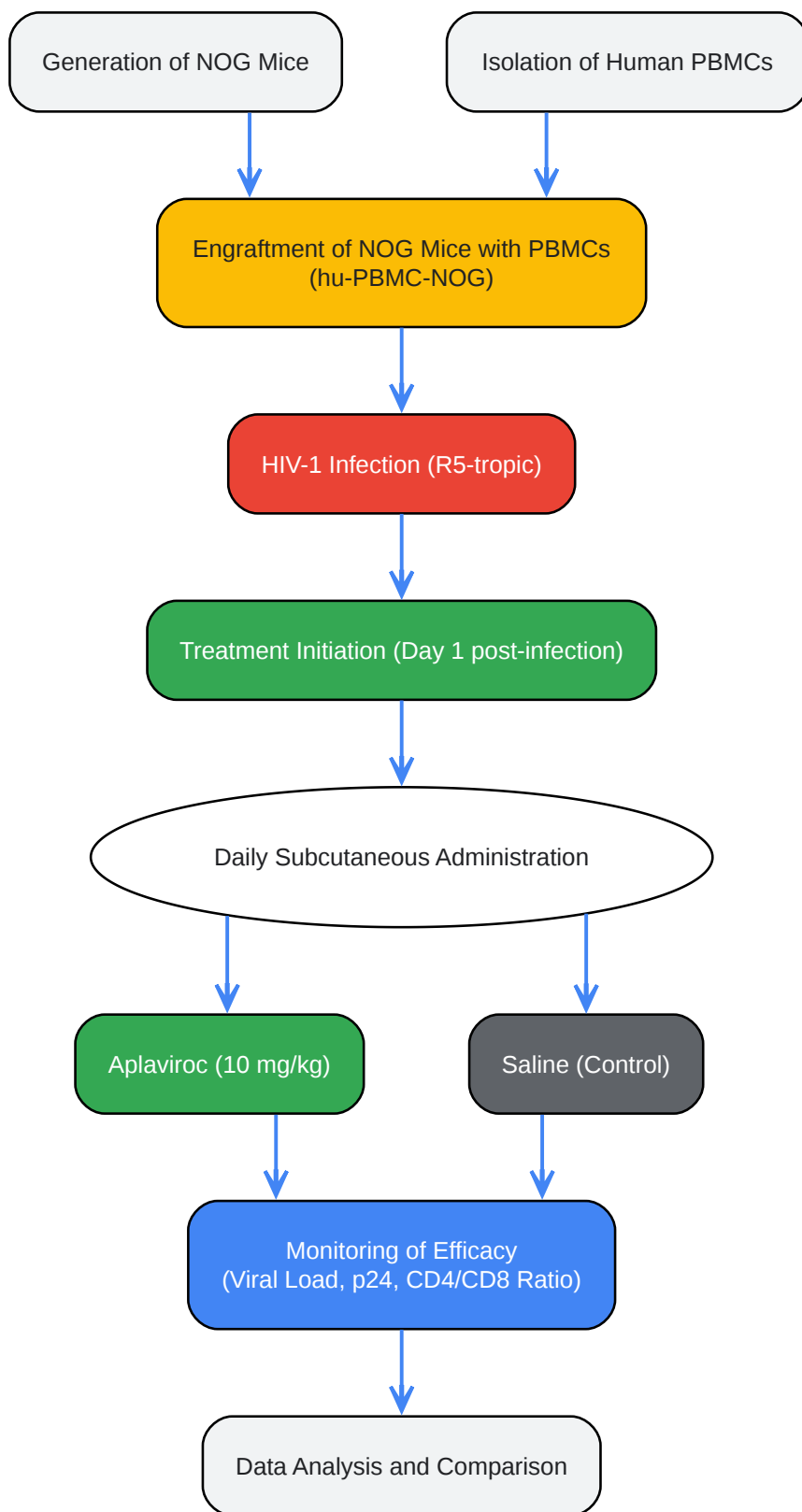
Table 3: Effect of **Aplaviroc** on Human CD4+/CD8+ T Cell Ratios in hu-PBMC-NOG Mice at Day 16 Post-Infection

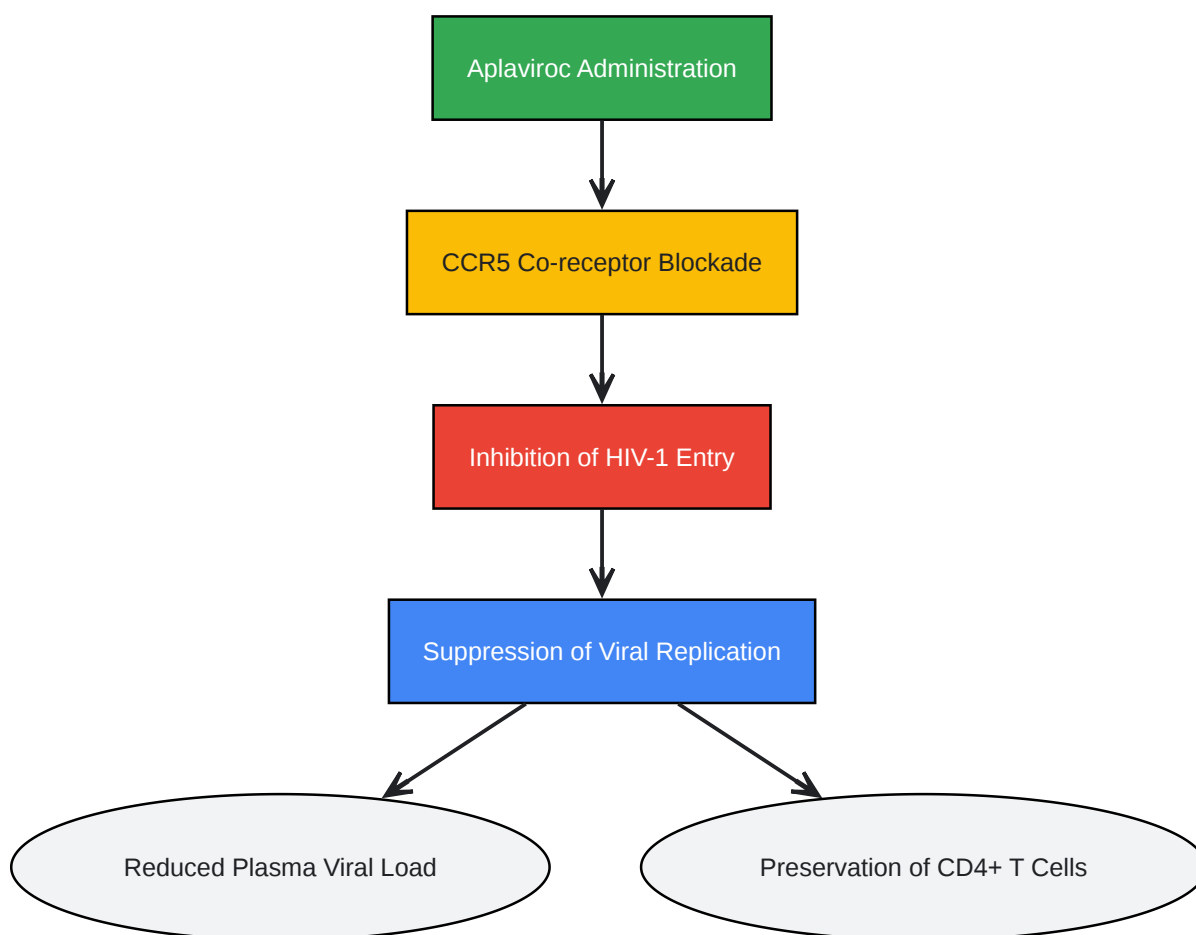
Treatment Group	Number of Mice (n)	Mean CD4+/CD8+ Ratio
Uninfected	7	~ 1.0
Saline (Control)	7	0.1
Aplaviroc (10 mg/kg/day)	8	0.92

Visualizations

Signaling Pathway of Aplaviroc (CCR5 Antagonist)







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